molecular formula C25H26N2O3 B10886754 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10886754
M. Wt: 402.5 g/mol
InChI Key: ATZIGTFGSHRCPY-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a hydroxy group, and a pyrrolone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the acetyl and hydroxy groups through selective functionalization reactions. The pyrrolone ring can be constructed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would yield an alcohol.

Scientific Research Applications

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H26N2O3/c1-15(2)17-8-10-18(11-9-17)23-22(16(3)28)24(29)25(30)27(23)13-12-19-14-26-21-7-5-4-6-20(19)21/h4-11,14-15,23,26,29H,12-13H2,1-3H3

InChI Key

ATZIGTFGSHRCPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CNC4=CC=CC=C43)O)C(=O)C

Origin of Product

United States

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